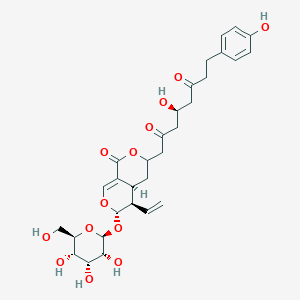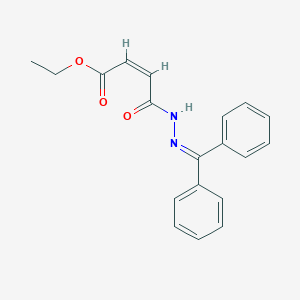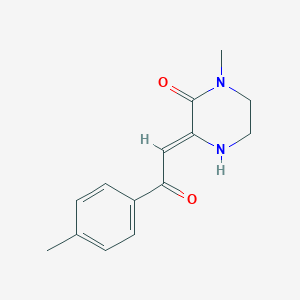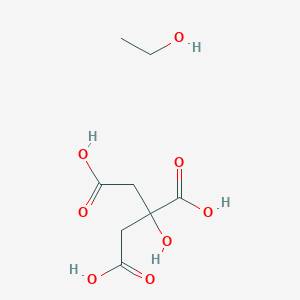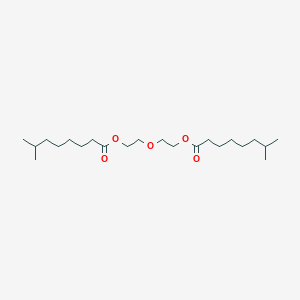
Diethylene glycol diisononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylene glycol diisononanoate (DGI) is a synthetic compound that belongs to the class of diesters. It is widely used in various industries such as personal care, food packaging, and pharmaceuticals due to its excellent solubility, low volatility, and good lubrication properties.
Aplicaciones Científicas De Investigación
Diethylene glycol diisononanoate has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, this compound has been used as a solubilizer and emulsifier in drug formulations. It has also been investigated for its potential use as a drug carrier due to its excellent biocompatibility and low toxicity. In the food packaging industry, this compound has been used as a plasticizer and lubricant in the production of food packaging materials. Additionally, this compound has been studied for its potential use in cosmetics, personal care products, and lubricants due to its excellent lubrication properties.
Mecanismo De Acción
Diethylene glycol diisononanoate is a diester that exhibits excellent solubility in both polar and non-polar solvents. It is believed to work by reducing the interfacial tension between two immiscible phases, thereby improving the solubility and stability of the system. This compound also exhibits excellent lubrication properties due to its ability to reduce friction between two surfaces.
Biochemical and physiological effects:
This compound has been shown to exhibit low toxicity and excellent biocompatibility in various studies. It is rapidly metabolized in the body and excreted through urine. However, long-term exposure to this compound may lead to adverse effects such as skin irritation, respiratory problems, and eye irritation. Therefore, it is important to handle this compound with care and follow proper safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethylene glycol diisononanoate exhibits several advantages for use in lab experiments. It is readily available, easy to handle, and exhibits excellent solubility and stability in various solvents. However, this compound may not be suitable for certain experiments due to its specific properties. For instance, this compound may not be suitable for experiments that require a high degree of polarity or hydrophobicity.
Direcciones Futuras
The potential applications of Diethylene glycol diisononanoate in various fields of science are vast and promising. Future research should focus on exploring the use of this compound in drug delivery systems, as well as investigating its potential use in biodegradable polymers and nanomaterials. Additionally, further studies should be conducted to evaluate the long-term effects of this compound on human health and the environment.
Conclusion:
In conclusion, this compound is a synthetic compound that exhibits excellent solubility, low volatility, and good lubrication properties. It has been extensively studied for its potential applications in various industries such as pharmaceuticals, food packaging, and cosmetics. This compound has been shown to exhibit low toxicity and excellent biocompatibility, making it a promising candidate for use in various applications. However, it is important to handle this compound with care and follow proper safety protocols to avoid adverse effects. Future research should focus on exploring the potential applications of this compound in various fields of science and evaluating its long-term effects on human health and the environment.
Métodos De Síntesis
Diethylene glycol diisononanoate can be synthesized through the reaction between diethylene glycol and isononanoic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to obtain a pure product. The purity of this compound is crucial in ensuring its quality and effectiveness in various applications.
Propiedades
Número CAS |
190282-37-2 |
|---|---|
Fórmula molecular |
C22H42O5 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
2-[2-(7-methyloctanoyloxy)ethoxy]ethyl 7-methyloctanoate |
InChI |
InChI=1S/C22H42O5/c1-19(2)11-7-5-9-13-21(23)26-17-15-25-16-18-27-22(24)14-10-6-8-12-20(3)4/h19-20H,5-18H2,1-4H3 |
Clave InChI |
FWIUBOWVXREPPL-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCC(=O)OCCOCCOC(=O)CCCCCC(C)C |
SMILES canónico |
CC(C)CCCCCC(=O)OCCOCCOC(=O)CCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



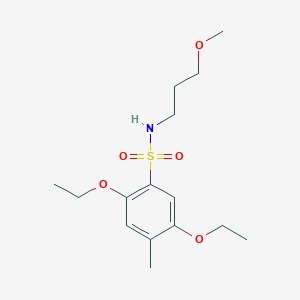
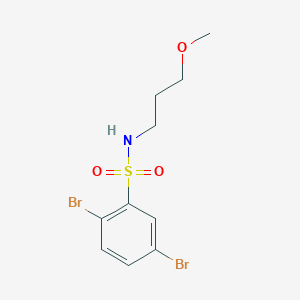
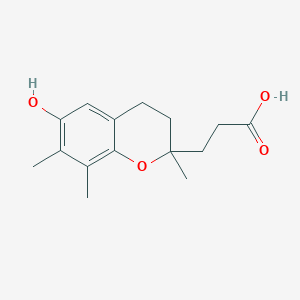
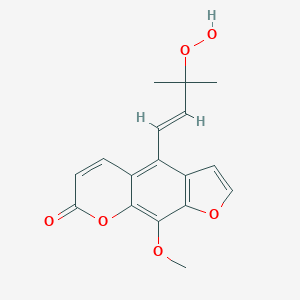
![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
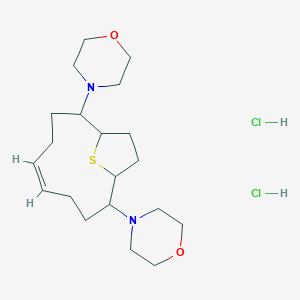
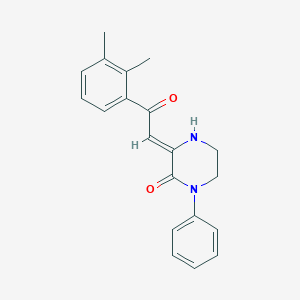
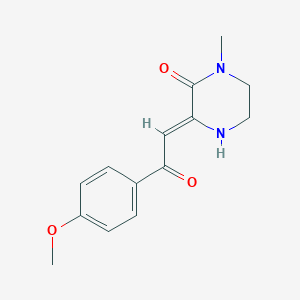
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)

